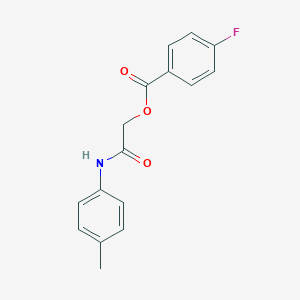![molecular formula C22H25NO7S B255498 Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)
Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIBAL-HBTH ester and is a derivative of benzothiophene, a heterocyclic aromatic compound. The synthesis of DIBAL-HBTH ester involves a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Mechanism of Action
The mechanism of action of DIBAL-HBTH ester is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. Additionally, DIBAL-HBTH ester has been shown to modulate the activity of certain neurotransmitters and may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have suggested that DIBAL-HBTH ester may have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DIBAL-HBTH ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have also suggested that this compound may have antioxidant and anti-inflammatory effects in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DIBAL-HBTH ester is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs for the treatment of these conditions. However, one of the limitations of this compound is its relatively complex synthesis process, which requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the mechanism of action of DIBAL-HBTH ester and its potential therapeutic applications.
Future Directions
There are several future directions for research on DIBAL-HBTH ester. One potential area of research is the development of new drugs based on this compound for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DIBAL-HBTH ester and its potential applications in other areas of medicine. Finally, research is needed to optimize the synthesis process for DIBAL-HBTH ester and to develop more efficient and cost-effective methods for producing this compound.
Synthesis Methods
The synthesis of DIBAL-HBTH ester involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with 3,4-dimethoxybenzoyl chloride to form 2-[(3,4-dimethoxybenzoyl)amino]benzenethiol. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Finally, the compound is reduced with diisobutylaluminum hydride (DIBAL-H) to form ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Scientific Research Applications
DIBAL-HBTH ester has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. Studies have also suggested that DIBAL-HBTH ester may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Molecular Formula |
C22H25NO7S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dimethoxybenzoyl)oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H25NO7S/c1-4-29-22(26)19-14-7-5-6-8-17(14)31-20(19)23-18(24)12-30-21(25)13-9-10-15(27-2)16(11-13)28-3/h9-11H,4-8,12H2,1-3H3,(H,23,24) |
InChI Key |
SYTSGNKLEUVBEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)


![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)
